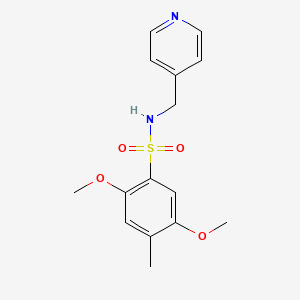

2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

生物活性

2,5-Dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and psychoactive effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety linked to a pyridine group. Its chemical formula is C15H18N2O4S, with a molecular weight of 318.38 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially increasing bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar sulfonamide derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains:

| Compound | Activity against E. coli | Activity against S. aureus | Activity against C. albicans |

|---|---|---|---|

| 3l | High | Moderate | Moderate |

| 3m | Moderate | Low | Low |

The introduction of hydrophobic groups has been correlated with increased potency against Gram-positive and Gram-negative bacteria .

Case Study 1: Antibacterial Efficacy

A study evaluated several derivatives of benzenesulfonamides for their antibacterial efficacy. The results indicated that compounds with pyridine substitutions exhibited enhanced activity against E. coli and S. aureus compared to their non-pyridine counterparts. The study concluded that the presence of nitrogen in heterocyclic rings significantly influences antimicrobial potency .

Case Study 2: Psychoactive Profile

In a pharmacological assessment similar to that conducted for DOM, researchers investigated the effects of various substituted amphetamines on mood and perception. It was found that modifications at the methoxy positions (e.g., 2,5-dimethoxy) significantly impacted receptor binding and subsequent psychoactive effects, underscoring the importance of structural configuration .

Pharmacokinetics

The pharmacokinetic profile suggests that compounds with methoxy groups exhibit favorable absorption characteristics. For instance, high bioavailability and low toxicity were noted in related sulfonamide derivatives, indicating potential for therapeutic applications .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications at specific positions on the aromatic ring can enhance biological activity. For example, adding electron-donating groups at the para position has been linked to increased affinity for target receptors while maintaining low cytotoxicity .

科学的研究の応用

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds with structural similarities to 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth and metastasis.

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity. Research suggests that derivatives of this compound may exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics.

Chemical Synthesis

- Building Block for Drug Development : This compound serves as an intermediate in synthesizing more complex molecules in pharmaceutical chemistry. Its unique functional groups facilitate modifications that can lead to novel therapeutic agents.

- Reactivity Studies : The compound can undergo typical reactions associated with aromatic amides and heterocycles, such as nucleophilic substitutions and coupling reactions, crucial for developing new chemical entities.

Biological Research

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological effects. Research may focus on binding affinities and interactions with enzymes or receptors involved in disease pathways.

- Structure-Activity Relationship (SAR) Analyses : Investigating how variations in the compound’s structure affect its biological activity is vital for optimizing drug design.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of compounds structurally similar to this compound against various cancer cell lines. Results indicated that modifications to the core structure enhanced cytotoxicity, suggesting a promising avenue for future anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential of this compound as a lead structure for developing new antibiotics.

特性

IUPAC Name |

2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-8-14(21-3)15(9-13(11)20-2)22(18,19)17-10-12-4-6-16-7-5-12/h4-9,17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIPUXSDCMSNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=NC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。